molecular formula C11H11Cl2N3O4 B7093681 Methyl 6-[(3,3-dichlorocyclobutyl)amino]-5-nitropyridine-2-carboxylate

Methyl 6-[(3,3-dichlorocyclobutyl)amino]-5-nitropyridine-2-carboxylate

Cat. No.: B7093681
M. Wt: 320.13 g/mol
InChI Key: HVCQGYBFQUWASC-UHFFFAOYSA-N
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Description

Methyl 6-[(3,3-dichlorocyclobutyl)amino]-5-nitropyridine-2-carboxylate is a complex organic compound that features a pyridine ring substituted with a nitro group, a carboxylate ester, and a dichlorocyclobutylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[(3,3-dichlorocyclobutyl)amino]-5-nitropyridine-2-carboxylate typically involves multi-step organic reactions. The starting materials often include 5-nitropyridine-2-carboxylic acid, which undergoes esterification to form the methyl ester. This intermediate is then subjected to nucleophilic substitution reactions with 3,3-dichlorocyclobutylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(3,3-dichlorocyclobutyl)amino]-5-nitropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The dichlorocyclobutyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen gas with a palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the carboxylic acid derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-[(3,3-dichlorocyclobutyl)amino]-5-nitropyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-[(3,3-dichlorocyclobutyl)amino]-5-nitropyridine-2-carboxylate involves its interaction with specific molecular targets. The nitro group and the dichlorocyclobutylamino moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

Methyl 6-[(3,3-dichlorocyclobutyl)amino]-5-nitropyridine-2-carboxylate is unique due to its combination of a nitro group, a carboxylate ester, and a dichlorocyclobutylamino group, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 6-[(3,3-dichlorocyclobutyl)amino]-5-nitropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O4/c1-20-10(17)7-2-3-8(16(18)19)9(15-7)14-6-4-11(12,13)5-6/h2-3,6H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCQGYBFQUWASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])NC2CC(C2)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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